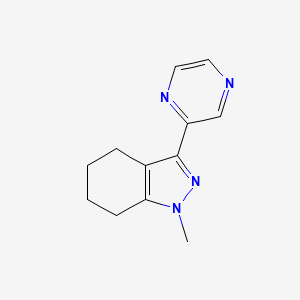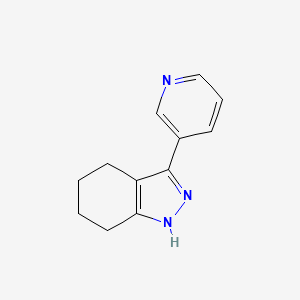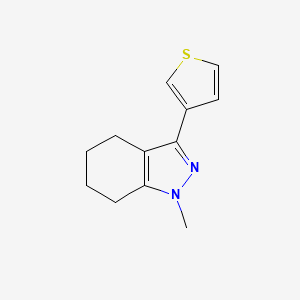
2-(3-(Thien-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitril
Übersicht
Beschreibung
2-(3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile, also known as 2-THIA, is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in a variety of scientific research areas. This compound has been shown to display a variety of biological activities, including anti-inflammatory and anti-oxidant properties. In addition, this compound has been used as a reagent in organic synthesis, as well as a building block for the synthesis of many other compounds.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs- und antimikrobielle Eigenschaften
Thienderivate, die die Kernstruktur der betreffenden Verbindung bilden, sind für ihre breite Palette an therapeutischen Eigenschaften bekannt. Es wurde berichtet, dass sie Antikrebsaktivität zeigen und antimikrobielle Aktivitäten . Die Einarbeitung der Thiophen-Einheit in Arzneimittelmoleküle kann ihre Wirksamkeit und Spezifität gegenüber Krebszellen und Bakterienstämmen verbessern.
Materialwissenschaften: Korrosionsschutz
Im Bereich der Industriechemie und Materialwissenschaften dienen Thiophen und seine Derivate als effektive Korrosionsschutzmittel . Die Fähigkeit der Verbindung, eine Schutzschicht auf Metalloberflächen zu bilden, macht sie wertvoll für die Verlängerung der Lebensdauer verschiedener Materialien, die korrosiven Umgebungen ausgesetzt sind.
Organische Halbleiter
Die Thiophen-Einheit innerhalb der Verbindung trägt maßgeblich zur Weiterentwicklung organischer Halbleiter bei . Seine hohe π-Elektronendichte und planare Struktur ermöglichen einen effizienten Ladungstransport, was ihn für den Einsatz in elektronischen Geräten geeignet macht.
Organische Feldeffekttransistoren (OFETs)
Thiophen-basierte Moleküle spielen eine prominente Rolle bei der Herstellung von OFETs . Ihre starke Elektronendonor-Fähigkeit und stabilen konjugierten Systeme ermöglichen verbesserte Lochtransport-Eigenschaften, die für die Leistung von OFETs entscheidend sind.
Organische Leuchtdioden (OLEDs)
Der Thiophen-Kern der Verbindung ist maßgeblich an der Entwicklung von OLEDs beteiligt . Die elektronenreiche Natur von Thiophen ermöglicht die Herstellung von Materialien, die effizient Licht emittieren können, was ein Schlüsselfaktor für OLED-Anwendungen ist.
Chemosensoren
Thiophen-Derivate wurden als Chemosensoren untersucht, da sie empfindlich auf verschiedene Kationen mit umwelt- und biomedizinischer Relevanz reagieren . Die Struktur der Verbindung könnte möglicherweise so angepasst werden, dass sie bestimmte Ionen oder Moleküle detektiert, was sie für diagnostische und Überwachungszwecke nützlich macht.
Wirkmechanismus
Target of Action
It is known that both thiophene and indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological effects, making them potential targets for this compound.
Mode of Action
Thiophene and indole derivatives are known to interact with their targets, leading to a variety of biological effects . The interaction usually involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Compounds containing thiophene and indole structures are known to influence a variety of biochemical pathways . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s physical and chemical properties, such as its density, melting point, boiling point, and flash point, have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It is known that thiophene and indole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Biochemische Analyse
Biochemical Properties
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, indazole-containing compounds have been shown to inhibit certain kinases, which are crucial for cell signaling and regulation . The specific interactions of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile with these biomolecules can lead to various biochemical outcomes, including enzyme inhibition or activation, changes in protein conformation, and modulation of signaling pathways.
Cellular Effects
The effects of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile on cellular processes are diverse and depend on the type of cells and the context of its application. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . Similarly, indazole derivatives can modulate the activity of various kinases, affecting cell proliferation and survival . The combined effects of these two functional groups in 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile may result in significant alterations in cellular function, including changes in metabolic flux, gene expression profiles, and cell cycle regulation.
Molecular Mechanism
At the molecular level, 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile exerts its effects through various binding interactions with biomolecules. The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the indazole moiety can form hydrogen bonds and other non-covalent interactions with enzyme active sites . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile may influence gene expression by modulating transcription factors or signaling pathways that regulate gene transcription .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, potentially causing long-term changes in cellular function. In vitro and in vivo studies have demonstrated that the effects of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile can vary over time, with initial acute effects followed by more subtle, chronic changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile in animal models are dose-dependent and can vary significantly with different dosages. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the thiophene ring, leading to the formation of hydroxylated metabolites . Additionally, the indazole moiety can undergo N-dealkylation and other metabolic transformations . The resulting metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug-drug interactions of this compound.
Eigenschaften
IUPAC Name |
2-(3-thiophen-2-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-7-8-16-11-5-2-1-4-10(11)13(15-16)12-6-3-9-17-12/h3,6,9H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZURZLCKFXPAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC#N)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479806.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479807.png)


![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479811.png)
![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479813.png)
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479817.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479819.png)

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)
![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479826.png)

![1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479828.png)